molecular formula C14H10FIN2 B2904827 2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine CAS No. 478040-42-5

2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine

Cat. No. B2904827
CAS RN: 478040-42-5
M. Wt: 352.151
InChI Key: GAQAMLVCSSFPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are a class of organic compounds that contain a pyridine ring fused with an imidazole ring . They are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . Another study reported the synthesis of a new series of 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be analyzed using density functional theory (DFT) at the B3LYP/6-311+G (2d,p) level .


Chemical Reactions Analysis

The chemical reactions of imidazo[1,2-a]pyridines involve various functional groups. For example, the introduction of various bio-relevant functional groups to pyridine has been reported . Another study reported a two-step reaction for the synthesis of a new series of 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines .

Scientific Research Applications

Fluorescent Properties

  • Fluorescent Organic Compounds : Research on derivatives of imidazo[1,2-a]pyridine, like 2-(4-Fluorophenyl) variants, highlights their potential as fluorescent organic compounds. These compounds exhibit significant fluorescence, which is influenced by various substituents, making them useful in the development of novel organic fluorophores (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Chemical Reactivity and Synthesis

  • DFT Study on Chemical Reactivity : A study utilizing quantum chemistry methods examined the chemical reactivity of imidazo[1,2-a]pyridinyl-chalcone series, which includes compounds similar to 2-(4-Fluorophenyl) derivatives. This research is significant for understanding the global and local reactivity of these compounds (Konaté, Affi, & Ziao, 2021).
  • Suzuki Cross-Coupling Reactions : The influence of various substituents, including 2-(4-Fluorophenyl), on the rate of Suzuki cross-coupling reactions in imidazo[1,2-a]pyridines has been explored. This research is pivotal in expanding the scope and efficiency of these coupling processes (Enguehard, Hervet, Théry, Renou, Fauvelle, & Gueiffier, 2001).

Biomedical Research

Material Science

  • Polymer Light Emitting Diodes : Imidazo[1,2-a]pyridine derivatives with specific substituents, such as 4-fluorophenyl, have been studied in the context of polymer light-emitting diodes. These compounds, particularly when used as ligands in Ir(III) complexes, can significantly influence the emission spectra and efficiency of these diodes (Cho, Jin, Choi, Yoon, Hong, Kim, Park, & Ju, 2010).

Safety and Hazards

The safety data sheet for pyridine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The introduction of some new potent COX-2 inhibitors is also a future direction .

properties

IUPAC Name

2-(4-fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIN2/c1-9-6-12(16)7-18-8-13(17-14(9)18)10-2-4-11(15)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQAMLVCSSFPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C3=CC=C(C=C3)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.